molecular formula C13H14ClNO3 B1473124 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097949-53-4

1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1473124
CAS No.: 2097949-53-4
M. Wt: 267.71 g/mol
InChI Key: IUMVJMVBOVSETQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is a chemical compound with a unique structure that includes a piperidine ring, a chlorobenzyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the piperidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-chlorobenzyl)-6-hydroxypiperidine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory or analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-2-piperidone: Similar structure but lacks the carboxylic acid group.

    1-(4-Chlorobenzyl)-6-hydroxypiperidine-2-carboxylic acid: A reduced form of the compound.

    4-Chlorobenzoic acid: Contains the chlorobenzyl group but lacks the piperidine ring.

Uniqueness: 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring, chlorobenzyl group, and carboxylic acid makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVJMVBOVSETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 5
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 6
1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

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